N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine
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Overview
Description
N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a dichlorophenyl group, a trifluoromethyl group, and a pyrimidine ring, which are all attached to a glycine moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 2,5-dichlorobenzonitrile with trifluoroacetic acid and ammonia to form the pyrimidine ring. This intermediate is then reacted with N-methylglycine under specific conditions to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrimidine ring are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
Scientific Research Applications
N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes or receptors, leading to the disruption of key biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine can be compared with other pyrimidine derivatives, such as:
N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine: This compound has a similar structure but with a different position of the chlorine atoms on the phenyl ring.
N-[6-(2,3-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine: Another similar compound with a different chlorine substitution pattern.
N-[6-(2,5-Dichlorophenyl)-4-(methyl)pyrimidin-2-yl]-N-methylglycine: This compound has a methyl group instead of a trifluoromethyl group on the pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H10Cl2F3N3O2 |
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Molecular Weight |
380.1 g/mol |
IUPAC Name |
2-[[4-(2,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid |
InChI |
InChI=1S/C14H10Cl2F3N3O2/c1-22(6-12(23)24)13-20-10(5-11(21-13)14(17,18)19)8-4-7(15)2-3-9(8)16/h2-5H,6H2,1H3,(H,23,24) |
InChI Key |
VQUGQBWHOPUERF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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